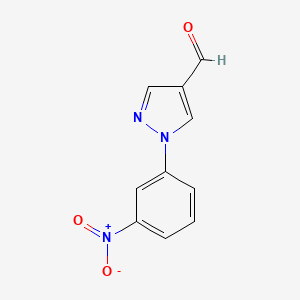
1-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a nitrophenyl group at the 1-position and a formyl group at the 4-position of the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent formylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, as well as the use of high-purity reagents.
Analyse Chemischer Reaktionen
1-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, amines, and substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the nitro group at the 4-position.
1-(3-Aminophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
1-(3-Nitrophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-7-8-5-11-12(6-8)9-2-1-3-10(4-9)13(15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJGWNCUVCJTRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(C=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
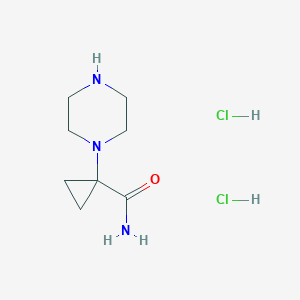
![2-({4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile](/img/structure/B2937465.png)
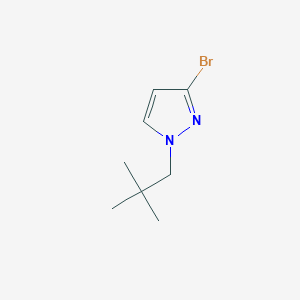
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2937467.png)
![benzyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2937468.png)

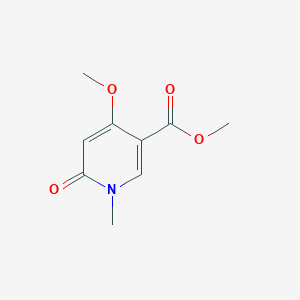
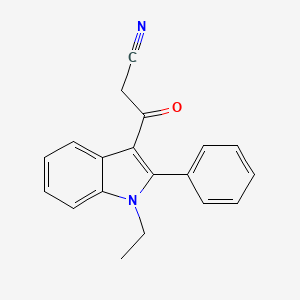
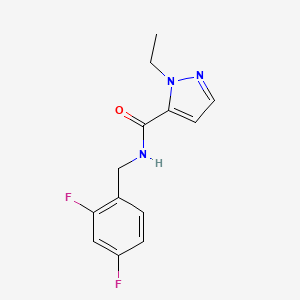
![2-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2937482.png)
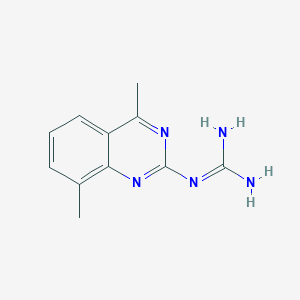
![4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide](/img/structure/B2937484.png)

![5-Methyl-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2937487.png)
